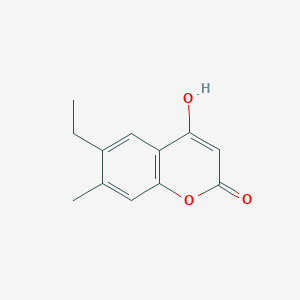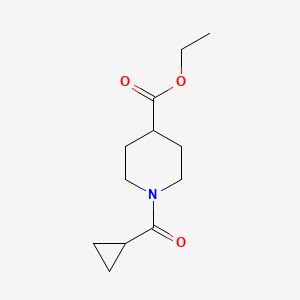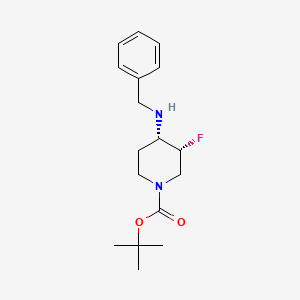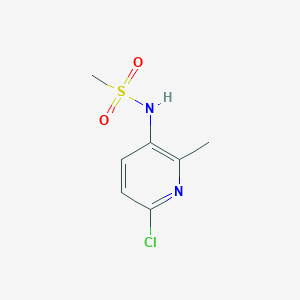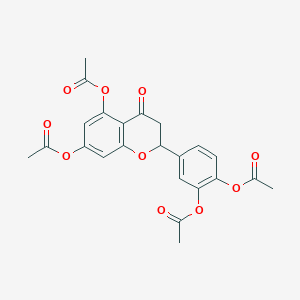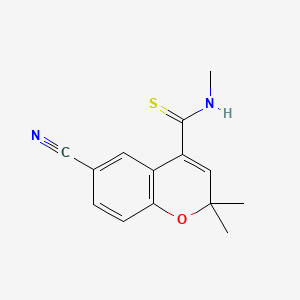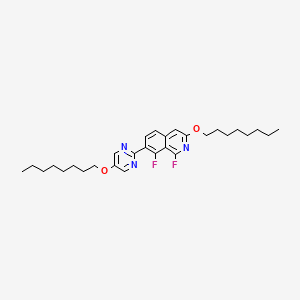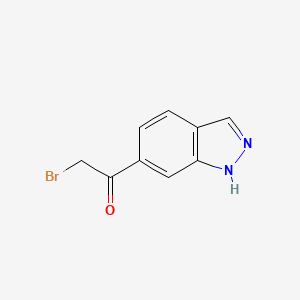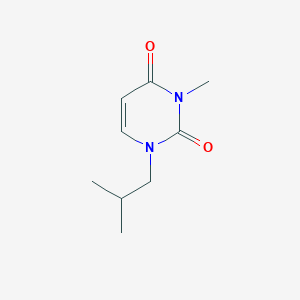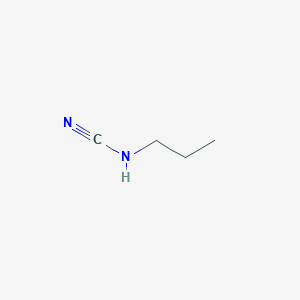
Propyl cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl cyanamide, also known as 1-cyanopropane, is an organic compound with the molecular formula C4H7N. It belongs to the family of cyanamides, which are characterized by the presence of a cyano group (–CN) attached to an alkyl or aryl group. This compound is a versatile compound with various applications in synthetic chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl cyanamide can be synthesized through several methods. One common method involves the reaction of propylamine with cyanogen bromide (BrCN) under controlled conditions. The reaction proceeds as follows: [ \text{C3H7NH2} + \text{BrCN} \rightarrow \text{C3H7NCN} + \text{HBr} ]
Another method involves the oxidation-cyanation of primary or secondary amines using N-chlorosuccinimide and zinc cyanide (Zn(CN)2) as reagents. This method avoids the direct handling of toxic cyanogen halides and is suitable for various amines and aniline derivatives .
Industrial Production Methods
Industrial production of propylcyanamide typically involves the use of methane and ammonia gas as raw materials. The reaction is carried out in the presence of a catalyst under specific conditions to yield the target product .
Chemical Reactions Analysis
Types of Reactions
Propyl cyanamide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction of propylcyanamide can yield primary amines.
Substitution: The cyano group in propylcyanamide can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of propylcyanamide include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) or alkylating agents.
Major Products Formed
The major products formed from the reactions of propylcyanamide depend on the type of reaction and the reagents used. For example:
Oxidation: Can yield propionitrile or propionamide.
Reduction: Can yield propylamine.
Substitution: Can yield various substituted cyanamides.
Scientific Research Applications
Propyl cyanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for pharmaceutical compounds.
Industry: Used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propylcyanamide involves its interaction with molecular targets and pathways. The cyano group in propylcyanamide can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, affecting their function and activity. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied .
Comparison with Similar Compounds
Propyl cyanamide can be compared with other similar compounds, such as:
Methylcyanamide: Has a shorter alkyl chain and different reactivity.
Ethylcyanamide: Similar structure but with a different alkyl group.
Butylcyanamide: Has a longer alkyl chain and different physical properties.
This compound is unique due to its specific alkyl chain length and the resulting chemical and physical properties. Its reactivity and applications may differ from those of other cyanamides, making it a valuable compound in various fields .
Properties
Molecular Formula |
C4H8N2 |
|---|---|
Molecular Weight |
84.12 g/mol |
IUPAC Name |
propylcyanamide |
InChI |
InChI=1S/C4H8N2/c1-2-3-6-4-5/h6H,2-3H2,1H3 |
InChI Key |
RYYCFQTWLMFJIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


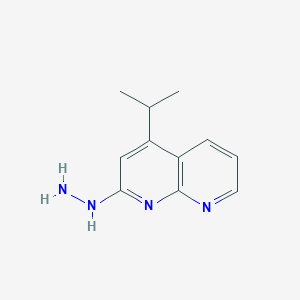
![[4-(1,4-dioxaspiro[4.5]decan-8-yl)phenyl]methanol](/img/structure/B8670245.png)
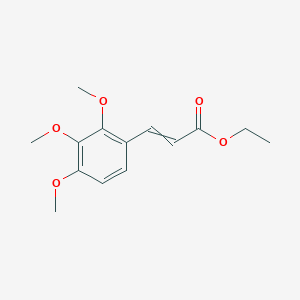
![N-[4-(2-Benzoyl-4-chloro-phenylsulfamoyl)-phenyl]-acetamide](/img/structure/B8670255.png)
